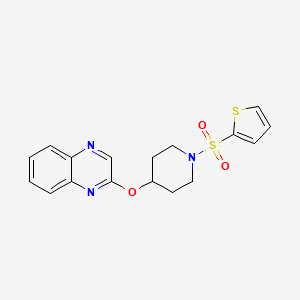

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline

Description

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring via an ether bond, with a thiophene sulfonyl group attached to the piperidine

Properties

IUPAC Name |

2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c21-25(22,17-6-3-11-24-17)20-9-7-13(8-10-20)23-16-12-18-14-4-1-2-5-15(14)19-16/h1-6,11-13H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLQASCYLGBAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions, often starting from simple amines and aldehydes.

Attachment of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is introduced via sulfonylation reactions, using reagents like thiophene-2-sulfonyl chloride.

Formation of the Quinoxaline Core: The quinoxaline core is synthesized through condensation reactions involving o-phenylenediamine and 1,2-dicarbonyl compounds.

Coupling Reaction: The final step involves coupling the piperidine intermediate with the quinoxaline core via an ether bond, typically using strong bases and solvents like DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroquinoxalines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Research has indicated that 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies have determined its minimum inhibitory concentration (MIC) values against common pathogens:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.30 |

| Escherichia coli | 0.35 | 0.40 |

| Pseudomonas aeruginosa | 0.45 | 0.50 |

These results suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.

Anticancer Properties

Preliminary studies have also explored the anticancer potential of this compound. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Mechanistic studies indicate that it may interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Antimicrobial Studies : A study published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of similar quinoxaline derivatives against multidrug-resistant bacterial strains, suggesting that modifications like those found in 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline could enhance activity against resistant pathogens.

- Anticancer Research : Research presented at oncology conferences has shown that derivatives of this compound can effectively target cancer cells with minimal toxicity to normal cells, indicating a favorable therapeutic index.

- In Silico Studies : Computational modeling has been used to predict the binding affinity of this compound to various biological targets, providing insights into its potential mechanisms and guiding further experimental designs.

Mechanism of Action

The mechanism of action of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene sulfonyl group can form strong interactions with active sites, while the quinoxaline core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine

- 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine

Uniqueness

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline is unique due to its quinoxaline core, which imparts distinct electronic properties compared to pyridine or pyrimidine analogs. This uniqueness can lead to different biological activities and applications in materials science.

Biological Activity

2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

The synthesis of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperidine Ring : Synthesized through cyclization reactions involving appropriate precursors.

- Introduction of the Thiophene Sulfonyl Group : Achieved via sulfonylation reactions using thiophene-2-sulfonyl chloride.

- Coupling with Quinoxaline : The final step involves nucleophilic substitution reactions to attach the quinoxaline moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiophene sulfonyl group plays a crucial role in binding, while the piperidine and quinoxaline rings contribute to the compound's stability and specificity in interactions.

Pharmacological Effects

Research indicates that 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell cycle regulation and apoptosis.

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antitumor Activity :

- A study evaluated the effectiveness of the compound against human colon carcinoma cells (HCT-15). Results indicated a significant reduction in cell viability at concentrations above 10 nM, suggesting a dose-dependent response.

-

Antimicrobial Activity Assessment :

- Another study tested the compound against a panel of bacterial pathogens, revealing that it effectively inhibited growth at low concentrations, particularly against Gram-positive bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.